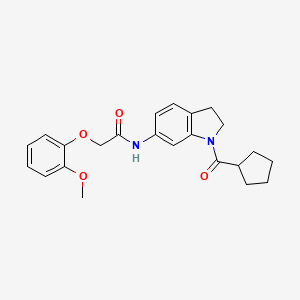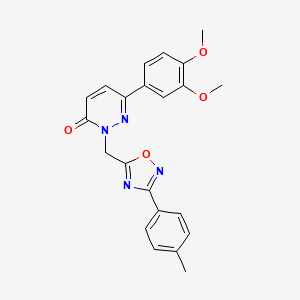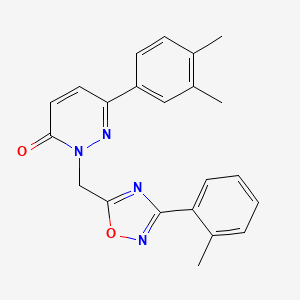
3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring alkaloid, harmaline, and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is not fully understood. However, studies have shown that this compound can activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential treatment for various types of cancer. Additionally, this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide. One area of research could focus on developing more efficient synthesis methods for this compound. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound. Another area of research could focus on exploring the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Finally, more studies could be conducted to determine the safety and efficacy of this compound in vivo.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)22(27)25-10-9-14-7-8-16(13-17(14)25)24-21(26)15-11-18(28-4)20(30-6)19(12-15)29-5/h7-8,11-13H,9-10H2,1-6H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPDNACNRIEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3205253.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B3205257.png)

![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B3205271.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3205277.png)
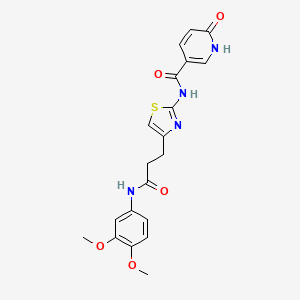

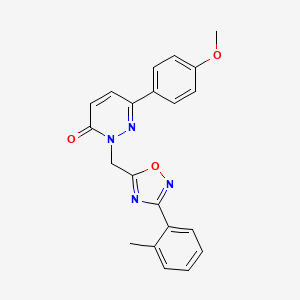
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B3205311.png)
![N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205319.png)
